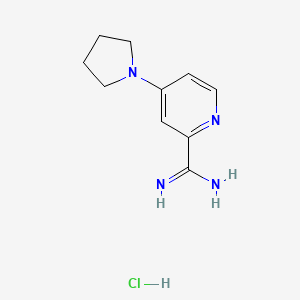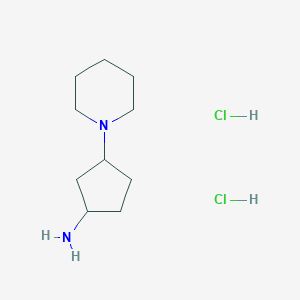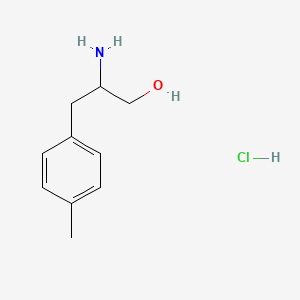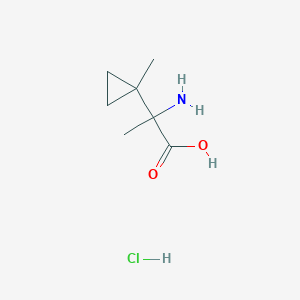
2-Bromo-1,3-dichloro-5-methoxybenzene
Overview
Description
“2-Bromo-1,3-dichloro-5-methoxybenzene” is an organic compound with the molecular formula C7H5BrCl2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, dichloro, and methoxy groups . The molecular weight of this compound is 255.93 .
Scientific Research Applications
Steric Protection in Synthetic Chemistry
A study by Yoshifuji, Kamijo, and Toyota (1993) introduced a sterically hindered bromobenzene derivative, which was used to stabilize low-coordinate phosphorus compounds and facilitate cyclization reactions, demonstrating its utility in synthetic chemistry for the preparation of complex molecules with potential applications in materials science and catalysis Utilization of 2,4-Di-t-butyl-6-(methoxymethyl)phenyl as a New Sterically Protecting Group.
Environmental Impact of Halogenated Compounds
Führer and Ballschmiter (1998) investigated bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean, highlighting the mixed biogenic and anthropogenic origins of these compounds. Their work underscores the environmental persistence and potential impacts of halogenated methoxybenzenes, including 2-Bromo-1,3-dichloro-5-methoxybenzene derivatives Bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean: A group of organohalogens with mixed biogenic and anthropogenic origin.
Applications in Polymer Synthesis
The synthesis of hyperbranched polyethers was reported by Uhrich, Hawker, Fréchet, and Turner (1992), where a bromomethyl derivative underwent self-condensation, leading to polymers with significant molecular weights. This highlights the role of brominated compounds in the development of new materials with applications ranging from biomedicine to electronics One-pot synthesis of hyperbranched polyethers.
Halogenation Reactions in Organic Synthesis
Bovonsombat and Mcnelis (1993) utilized N-halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, demonstrating the versatility of halogenated compounds in facilitating diverse organic transformations. This research contributes to the field of organic synthesis by providing methods to selectively introduce halogen atoms into aromatic compounds Ring Halogenations of Polyalkylbenzenes with N-Halosuccinimide and Acidic Catalysts.
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEZPKVUIXAEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731259 | |
| Record name | 2-Bromo-1,3-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-20-3 | |
| Record name | 2-Bromo-1,3-dichloro-5-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)

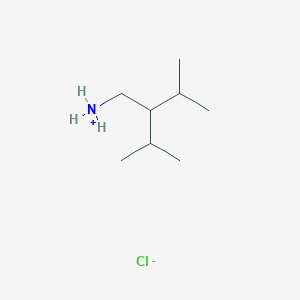
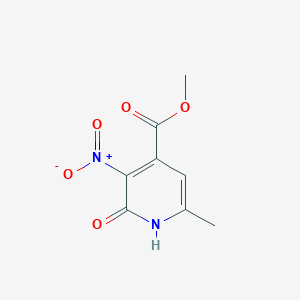
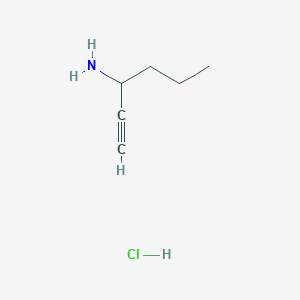
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)

